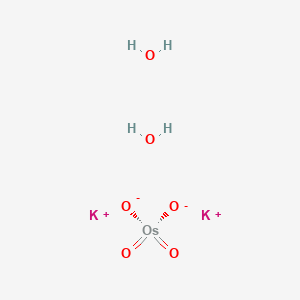

Potassium osmate(VI) dihydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

dipotassium;dioxido(dioxo)osmium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.2H2O.4O.Os/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGODWNOPHMXOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Os](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4K2O6Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693853 | |

| Record name | Potassium osmate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10022-66-9 | |

| Record name | Potassium osmate(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium osmate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM OSMATE DIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM OSMATE(VI) DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2BWQ2TYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Osmate(VI) Dihydrate for Researchers and Drug Development Professionals

Introduction: Potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]) is an inorganic compound of significant interest in the fields of chemical synthesis and drug development.[1][2] As a stable and convenient source of osmium, it serves as a crucial catalyst and reagent in a variety of oxidative transformations.[3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its role in the development of pharmaceutically relevant molecules.

Core Properties

This compound is a violet, crystalline solid that is soluble in water and methanol, but insoluble in alcohol and ether.[2][4] It is known to be hygroscopic and should be stored in a cool, dry place.[5] While stable at room temperature, it decomposes upon exposure to high temperatures, humidity, or light, and slowly decomposes in aqueous solutions to form osmium tetroxide.[6]

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | K₂[OsO₂(OH)₄] (often written as K₂OsO₄·2H₂O) | [2][7] |

| Molecular Weight | 368.45 g/mol | [2] |

| Appearance | Violet or purple crystalline powder | [4] |

| Solubility | Soluble in water; Insoluble in alcohol and ether | [7][8] |

| Stability | Stable in air; Decomposes in hot water, acid, or prolonged sunlight | [7] |

Structural and Spectroscopic Data

The osmate anion in this compound adopts a trans-octahedral geometry.[4] The osmium atom is in the +6 oxidation state, and the complex is diamagnetic.[6][7]

| Structural Parameter | Value | Reference(s) |

| Crystal System | Octahedral complex anion | [7] |

| Os=O bond distance | 1.75(2) Å | [4][7] |

| Os-OH bond distance | 1.99(2) Å | [4][7] |

Spectroscopic Data:

Thermal Analysis Data:

Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely reported. However, it is known to decompose at temperatures above 200°C.[5]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of osmium tetroxide.[7]

Synthesis of this compound

2 OsO₄ + C₂H₅OH + 5 KOH → CH₃CO₂K + 2 K₂[OsO₂(OH)₄][7]

Caution: Osmium tetroxide is highly toxic and volatile. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Key Application in Asymmetric Synthesis: The Sharpless Asymmetric Dihydroxylation

A primary application of this compound in drug development is its use as a catalyst in the Sharpless Asymmetric Dihydroxylation (AD). This powerful reaction converts prochiral olefins into chiral vicinal diols with high enantioselectivity. These chiral diols are valuable building blocks for the synthesis of complex, biologically active molecules, including pharmaceuticals.

Experimental Protocol for Sharpless Asymmetric Dihydroxylation:

The following is a representative protocol for the asymmetric dihydroxylation of an olefin using a commercially available AD-mix, which contains this compound.

Materials:

-

AD-mix-β (or AD-mix-α for the opposite enantiomer)

-

Water

-

Olefin substrate

-

Sodium sulfite (B76179)

-

Ethyl acetate

-

Magnesium sulfate

-

Silica (B1680970) gel for chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1 v/v) is prepared and cooled to 0 °C.

-

The AD-mix is added to the cooled solvent mixture with stirring until dissolved.

-

The olefin substrate is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for one hour at room temperature.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield the chiral diol.

Role in Drug Development and Relevant Pathways

This compound is instrumental in the synthesis of various complex natural products and active pharmaceutical ingredients (APIs) that exhibit potent biological activities, such as antitumor properties.[4] Its utility lies in its ability to introduce stereocenters with high fidelity through reactions like the Sharpless Asymmetric Dihydroxylation.

While this compound itself is not directly involved in biological signaling pathways, the chiral diols produced from its catalyzed reactions are key intermediates in the synthesis of drugs that target a wide range of cellular processes.

Visualizations

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.

Safety and Handling

This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It is corrosive and an oxidizing agent.[5] Therefore, it should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. Spills should be cleaned up immediately, avoiding the generation of dust.

Conclusion

References

- 1. CN106698530A - Production process of potassium osmate - Google Patents [patents.google.com]

- 2. This compound | H4K2O6Os | CID 53393272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 10022-66-9 | Benchchem [benchchem.com]

- 4. This compound (10022-66-9) for sale [vulcanchem.com]

- 5. Buy this compound | 10022-66-9 [smolecule.com]

- 6. Page loading... [guidechem.com]

- 7. Potassium osmate - Wikipedia [en.wikipedia.org]

- 8. 10022-66-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis and Preparation of Potassium Osmate(VI) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the synthesis, properties, and applications of potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]), a critical reagent and catalyst in modern organic synthesis. With a focus on practical utility for researchers, this document outlines established experimental protocols, presents key quantitative data, and illustrates reaction pathways and workflows.

Physicochemical Properties and Characterization Data

This compound is a violet crystalline powder with established significance as a powerful oxidizing agent and a versatile catalyst.[1][2][3] Its solubility in water and insolubility in alcohol and ether are key properties exploited during its purification and application.[1][2] The compound is hygroscopic and should be stored in a dry environment, typically below +30°C.[1][4]

| Property | Value |

| Molecular Formula | K₂OsO₄·2H₂O (also represented as K₂[OsO₂(OH)₄]) |

| Molecular Weight | 368.45 g/mol [5][6][7] |

| Appearance | Violet crystalline powder[1][8][9] |

| Solubility | Soluble in water (forms a pink or red solution); Insoluble in alcohol and ether; Forms a blue solution in methanol.[1][2][3][10] |

| Crystal Structure | The complex anion [OsO₂(OH)₄]²⁻ has an octahedral geometry with the two oxo ligands in a trans configuration.[1][8] |

| Osmium Oxidation State | +6[11][12] |

| Purity (Typical) | ≥99%[13] |

| Osmium Content (Typical) | 51.0-52.0%[9] |

Synthesis and Preparation: Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the reduction of the highly toxic and volatile osmium tetroxide (OsO₄) or the oxidative fusion of osmium metal.[5]

Method 1: Reduction of Osmium Tetroxide with Ethanol (B145695)

This is a common and historically significant method for preparing this compound.[1][14] The reaction involves the reduction of osmium tetroxide by ethanol in a strong alkaline medium.

Reaction: 2 OsO₄ + C₂H₅OH + 5 KOH → CH₃CO₂K + 2 K₂[OsO₂(OH)₄][1][14]

Experimental Protocol:

A detailed, contemporary protocol based on modern practices would involve the careful addition of a solution of osmium tetroxide in an appropriate solvent to a cooled solution of potassium hydroxide (B78521) in ethanol.

-

Step 1: Preparation of Alkaline Ethanolic Solution: A solution of potassium hydroxide (KOH) is prepared in absolute ethanol. The concentration typically ranges from 20-40%.[12]

-

Step 2: Dissolution of Osmium Tetroxide: Osmium tetroxide (OsO₄) is carefully dissolved in a suitable solvent, often tert-butanol, to ensure controlled addition.

-

Step 3: Reaction: The OsO₄ solution is added dropwise to the vigorously stirred, cooled (typically 0°C) alkaline ethanolic solution. The reaction is highly exothermic and requires careful temperature control.

-

Step 4: Crystallization and Isolation: The violet crystals of this compound precipitate from the solution. The product is then isolated by filtration, washed with a small amount of cold ethanol and then ether, and dried under vacuum.[12]

Method 2: Alkaline Oxidative Fusion of Osmium Metal

This method provides an alternative pathway to this compound, starting directly from osmium metal.[1]

Experimental Protocol:

-

Step 1: Fusion: Osmium metal powder is fused with a mixture of potassium hydroxide (KOH) and an oxidizing agent such as potassium nitrate (B79036) (KNO₃) or potassium chlorate (B79027) (KClO₃) at high temperatures in a suitable crucible.[12]

-

Step 2: Dissolution: The resulting fused mass is cooled and then carefully dissolved in water.

-

Step 3: Purification and Crystallization: The aqueous solution is filtered to remove any insoluble impurities. The this compound is then crystallized from the solution, often by slow evaporation or by the addition of a less polar solvent to reduce its solubility.[12]

Method 3: Production via Oxidation, Distillation, and Crystallization

A patented industrial process describes a method starting from osmium-containing residues.[15] This method is designed for larger-scale production and recovery of osmium.

Experimental Workflow:

Caption: Production workflow for this compound.

Applications in Organic Synthesis and Drug Development

This compound is a cornerstone reagent in organic synthesis, primarily utilized for its catalytic role in oxidation reactions.[2][16]

Asymmetric Dihydroxylation

One of the most prominent applications of this compound is as a catalyst in the asymmetric dihydroxylation of olefins.[1][11] This reaction is crucial for the synthesis of chiral diols, which are important building blocks for pharmaceuticals and other fine chemicals.[1] In this process, this compound serves as a precursor to the active Os(VIII) catalyst.[5]

Catalytic Cycle:

Caption: Catalytic cycle for asymmetric dihydroxylation.

Oxidative Cleavage of Olefins

This compound is also employed as a catalyst for the oxidative cleavage of carbon-carbon double bonds in olefins, yielding valuable ketones and carboxylic acids.[7][9][16] This transformation is a powerful tool in synthetic organic chemistry.

Synthesis of Biologically Active Molecules

The utility of this compound extends to the synthesis of complex natural products with therapeutic potential. A notable example is its use in the total synthesis of Amphidinolide B, a macrolide with potent antitumor activity.[2][5][16] It is also used in intramolecular amidohydroxylation reactions to produce hydroxy oxazolidinones, which are structural motifs found in many biologically active compounds.[1][2]

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.[6] It is toxic if swallowed, in contact with skin, or if inhaled.[6] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. As it is a strong oxidizing agent, it should be stored away from combustible materials and reducing agents.[3]

References

- 1. This compound (10022-66-9) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 10022-66-9 [m.chemicalbook.com]

- 5. This compound | 10022-66-9 | Benchchem [benchchem.com]

- 6. This compound | H4K2O6Os | CID 53393272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 10022-66-9 [chemicalbook.com]

- 9. materials.alfachemic.com [materials.alfachemic.com]

- 10. Potassium osmate(VI) 10022-66-9 [sigmaaldrich.com]

- 11. Buy Potassium Osmate for Chemical & Industrial Applications [heraeus-precious-metals.com]

- 12. Buy this compound | 10022-66-9 [smolecule.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Potassium osmate - Wikipedia [en.wikipedia.org]

- 15. CN106698530A - Production process of potassium osmate - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Chemical Structure and Bonding of Potassium Osmate(VI) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and characterization of potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]·2H₂O). The information presented herein is intended to support research and development activities where this compound is utilized, particularly in catalysis and the synthesis of novel therapeutic agents.

Chemical Structure and Bonding

This compound is an inorganic compound featuring a complex anion, [OsO₂(OH)₄]²⁻, where osmium is in the +6 oxidation state.[1] The central osmium atom is coordinated in a distorted octahedral geometry. This structure is characterized by two axial oxo (Os=O) ligands and four equatorial hydroxo (Os-OH) ligands. The two water molecules are not directly bonded to the osmium center but are incorporated into the crystal lattice.

The bonding in the [OsO₂(OH)₄]²⁻ anion is a key aspect of its chemical reactivity. The Os=O bonds are significantly shorter than the Os-OH bonds, indicating a higher bond order and a greater degree of covalent character. The trans configuration of the strongly-bound oxo ligands is a common feature in related d² osmyl complexes. This arrangement leads to a diamagnetic complex, a property that has been confirmed by magnetic measurements.

A summary of the key structural and bonding parameters for this compound is provided in the table below.

| Parameter | Value |

| Chemical Formula | K₂[OsO₂(OH)₄]·2H₂O |

| Molecular Weight | 368.45 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4/mmm |

| Os=O Bond Length | ~1.75 Å |

| Os-OH Bond Length | ~1.99 Å |

| Coordination Geometry | Distorted Octahedral |

| Magnetic Properties | Diamagnetic |

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound involves the reduction of osmium tetroxide (OsO₄) with ethanol (B145695) in an alkaline medium.[1][2]

Materials:

-

Osmium tetroxide (OsO₄)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (C₂H₅OH)

-

Distilled water

Procedure:

-

In a well-ventilated fume hood, dissolve potassium hydroxide in a minimal amount of distilled water in a suitable reaction vessel.

-

Add ethanol to the potassium hydroxide solution.

-

Carefully and slowly add osmium tetroxide to the alkaline ethanolic solution with constant stirring. A color change to purple or violet indicates the formation of the osmate(VI) anion.

-

The reaction mixture is typically stirred for several hours to ensure complete reaction.

-

The resulting violet crystalline powder of this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound.

Crystal Selection and Mounting:

-

Select a suitable single crystal of this compound (typically 0.1-0.3 mm in size) under a polarizing microscope.

-

Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant oil.

Data Collection:

-

Center the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. A complete dataset is typically obtained by collecting frames over a range of angles.

Structure Solution and Refinement:

-

Integrate the diffraction intensities and perform data reduction.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of the chemical bonds within this compound, providing a characteristic "fingerprint" of the compound. The KBr pellet method is a common technique for analyzing solid samples.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) powder in an oven to remove any adsorbed water.

-

In an agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.

-

Add approximately 200-300 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.[3][4][5][6][7]

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying symmetric vibrations and bonds involving heavy atoms.

Sample Preparation:

-

Place a small amount of the crystalline this compound powder on a microscope slide or in a capillary tube.

Data Acquisition:

-

Position the sample under the objective of a Raman microscope.

-

Illuminate the sample with a monochromatic laser source (e.g., 532 nm, 633 nm, or 785 nm).

-

Collect the scattered light and direct it to a spectrometer to obtain the Raman spectrum. The spectrum is typically recorded as a plot of intensity versus Raman shift (in cm⁻¹).

Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the characterization of this compound.

Caption: Structure of the [OsO₂(OH)₄]²⁻ anion.

Caption: Workflow for synthesis and characterization.

References

- 1. Potassium osmate - Wikipedia [en.wikipedia.org]

- 2. This compound (10022-66-9) for sale [vulcanchem.com]

- 3. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. shimadzu.com [shimadzu.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

A Comprehensive Technical Guide to the Physical Properties of Potassium Osmate(VI) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of Potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]), a compound of significant interest in synthetic chemistry. This document is intended to be a resource for researchers, scientists, and professionals in drug development who utilize this reagent in their work.

Core Physical and Chemical Properties

This compound is an inorganic compound notable for its role as a catalyst, particularly in oxidation reactions such as the asymmetric dihydroxylation of olefins.[1] It is a salt consisting of potassium cations (K⁺) and the dihydrate osmate(VI) anion ([OsO₄(H₂O)₂]²⁻). The osmium center is in the +6 oxidation state.[2] The compound is recognized for its hygroscopic nature, readily absorbing moisture from the air.[2][3]

Quantitative Physical Data

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | K₂OsO₄·2H₂O or H₄K₂O₆Os |

| Molecular Weight | 368.45 g/mol [4][5] |

| Appearance | Violet, pink, or dark red crystalline powder[2][3][6] |

| Solubility in Water | 50 mg/mL[2][4] |

| Solubility in Other Solvents | Soluble in methanol; Insoluble in alcohol and ether[2][3] |

| Decomposition Temperature | Decomposes above 200°C[3] |

| Crystal System | Tetragonal[7] |

| Space Group | I4/mmm[7] |

| Os=O Bond Distance | ~1.75 Å[3] |

| Os-OH Bond Distance | ~1.99 Å[3] |

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been elucidated by X-ray diffraction techniques. The complex anion, [OsO₂(OH)₄]²⁻, possesses an octahedral geometry.[8][9] The two oxo ligands are arranged in a trans configuration.[3][7] This structural arrangement is a notable example of a metal oxo complex that conforms to the 18-electron rule.[3][8] The measured bond distances within the anion are approximately 1.75 Å for the osmium-oxo double bonds (Os=O) and 1.99 Å for the osmium-hydroxo single bonds (Os-OH).[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for inorganic crystalline solids are applicable.

Determination of Decomposition Temperature

The decomposition temperature can be determined using thermogravimetric analysis (TGA).

-

A small, accurately weighed sample of this compound is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of mass loss is identified as the decomposition temperature. For this compound, this is expected to be above 200°C.[3]

Determination of Water Solubility

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

A known volume of the clear, saturated solution is carefully evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated in mg/mL.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

-

Crystal Growth : A single crystal of suitable size and quality is grown from a saturated solution, for example, by slow evaporation.

-

Crystal Mounting : The selected crystal is mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final crystal structure model.

Synthesis Workflow

This compound can be synthesized through the reduction of osmium tetroxide (OsO₄). A common method involves the use of ethanol (B145695) as the reducing agent in the presence of potassium hydroxide.[3]

Logical Relationship of Properties

The physical properties of this compound are interconnected and influence its behavior and applications.

References

- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 2. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 3. Buy this compound | 10022-66-9 [smolecule.com]

- 4. This compound | 10022-66-9 [chemicalbook.com]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. srd.nist.gov [srd.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | CAS#:10022-66-9 | Chemsrc [chemsrc.com]

A Technical Guide to the Solubility of Potassium Osmate(VI) Dihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]) is a critical catalyst and reagent in synthetic organic chemistry, most notably for the oxidative cleavage of olefins and asymmetric dihydroxylation reactions.[1][2][3] A thorough understanding of its solubility characteristics in non-aqueous media is paramount for optimizing reaction conditions, developing new synthetic methodologies, and ensuring efficient purification processes. This technical guide provides a comprehensive overview of the known solubility profile of this compound in common organic solvents, outlines a detailed experimental protocol for quantitative solubility determination, and illustrates its primary catalytic application. While quantitative data in organic solvents is scarce in publicly available literature, this guide consolidates qualitative observations to inform laboratory practice.

Solubility Profile

This compound is an inorganic salt that exhibits a strong preference for polar solvents.[4] Its solubility is dominated by its ionic character, which favors dissolution in solvents capable of effectively solvating the potassium cations (K⁺) and the complex osmate anion ([OsO₂(OH)₄]²⁻).[4] The compound is well-known to be soluble in water, forming a characteristic red or pink solution.[1][5][6] However, it decomposes slowly in aqueous solutions to form osmium tetroxide.[5][7]

Its behavior in organic solvents is more complex and marked by generally poor dissolution characteristics.[4] Most non-polar organic solvents are unsuitable for dissolving this salt. While many sources describe it as insoluble in alcohols and ethers,[1][7][8][9] several indicate solubility in methanol, where it forms a distinct blue solution.[1][5][6] This suggests that short-chain, polar protic solvents may have some capacity to dissolve the compound, though likely far less than water. For creating stock solutions for in vitro biological assays, polar aprotic solvents such as DMSO and DMF have been suggested as potential options.[10]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in the literature. It is critical to note the absence of specific quantitative values (e.g., mg/mL or molarity) in the reviewed sources.

| Solvent | Type | IUPAC Name | Solubility | Observations | Citations |

| Methanol | Polar Protic | Methanol | Soluble | Forms a blue solution. | [1][5] |

| Ethanol | Polar Protic | Ethanol | Insoluble / Very Slightly Soluble | Generally cited as insoluble, though some sources note a pink solution forms in dilute alcohols. | [1][7] |

| Diethyl Ether | Non-polar | Ethoxyethane | Insoluble | Consistently reported as insoluble. | [1][4][7] |

| DMSO | Polar Aprotic | Dimethyl sulfoxide | May be soluble | Suggested as a solvent for preparing stock solutions. | [10] |

| DMF | Polar Aprotic | N,N-Dimethylformamide | May be soluble | Suggested as a solvent for preparing stock solutions. | [10] |

Experimental Protocol for Solubility Determination

Due to the hygroscopic nature of this compound and the general challenges of measuring the solubility of inorganic salts in organic media, a rigorous experimental protocol is required.[4][11][12] The following method is a generalized protocol for determining solubility via the equilibrium saturation method, followed by concentration analysis.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a salt.

Materials and Equipment

-

This compound (≥99% purity)

-

Anhydrous organic solvents (HPLC grade or higher)

-

Analytical balance (±0.01 mg)

-

Temperature-controlled shaker or stirring plate

-

Glovebox or Schlenk line with an inert atmosphere (e.g., Argon)

-

Sealed glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

High-speed centrifuge

-

Syringes and syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV/Vis detector or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure

-

Environment Control: Due to the hygroscopic nature of the salt, perform all manipulations of the solid compound inside a glovebox under an inert, dry atmosphere.[11][12]

-

Sample Preparation: To a series of labeled, tared vials, add a precise volume of the desired organic solvent (e.g., 5.00 mL).

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" ensures that a solid phase remains after equilibrium is reached. Seal the vials tightly.

-

Equilibration: Place the vials in a temperature-controlled shaker or on a stir plate. Stir the suspensions vigorously at a constant, recorded temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium. A minimum of 24-48 hours is recommended.[11][12]

-

Phase Separation: After equilibration, remove the vials and allow the contents to settle for 1-2 hours at the same constant temperature. To ensure complete separation of the solid from the saturated liquid phase:

-

Centrifuge the sealed vials at high speed (e.g., 5000 x g for 15 minutes).

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe and immediately pass it through a 0.2 µm syringe filter into a clean, tared vial. This step removes any fine, suspended particles.[11]

-

-

Analysis:

-

Determine the mass of the collected saturated solution.

-

Prepare a series of precise dilutions of the saturated solution using the pure solvent.

-

Analyze the concentration of potassium osmate in the diluted samples. Given its distinct color, HPLC-UV/Vis is a suitable method. Alternatively, for very high accuracy, the osmium content can be determined by ICP-MS.

-

Construct a calibration curve using standards of known concentration to quantify the concentration in the test samples.

-

-

Calculation: Use the determined concentration and the density of the solution to calculate the solubility in desired units (e.g., mg/mL, g/100 g solvent, or mol/L).

Application Context: Catalytic Dihydroxylation

The limited solubility of this compound in many organic solvents is directly relevant to its primary application as a catalyst for the dihydroxylation of alkenes to form vicinal diols.[4][5] In reactions like the Sharpless Asymmetric Dihydroxylation, the catalyst is used in small quantities in a mixed solvent system (e.g., t-butanol/water) where it can participate in the catalytic cycle.

Caption: A simplified catalytic cycle for alkene dihydroxylation.

This cycle illustrates that the catalyst does not need to be fully solubilized in high concentrations. It participates in a regenerative cycle where the active Os(VI) species reacts with an alkene, is hydrolyzed to release the diol product, and is then re-oxidized by a co-oxidant to re-enter the cycle. The choice of solvent must balance the solubility of the organic substrate with the activity of the inorganic catalyst.

References

- 1. This compound (10022-66-9) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. CAS 10022-66-9: this compound [cymitquimica.com]

- 4. Buy this compound | 10022-66-9 [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. assignmentpoint.com [assignmentpoint.com]

- 7. This compound | 10022-66-9 [chemicalbook.com]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. Potassium osmate - Wikipedia [en.wikipedia.org]

- 10. This compound,99% | Biochemical Assay Reagents | 10022-66-9 | Invivochem [invivochem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Osmate(VI) Dihydrate (CAS: 10022-66-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]), CAS number 10022-66-9, is a crucial inorganic compound and a versatile catalyst in modern organic synthesis. This violet, crystalline, water-soluble solid is renowned for its efficacy in catalyzing key oxidative transformations, most notably the asymmetric dihydroxylation and oxidative cleavage of olefins. Its role as a stable and convenient precursor to the highly reactive osmium(VIII) tetroxide makes it an indispensable tool in the stereoselective synthesis of complex molecules, including intermediates for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties, key applications, experimental protocols, and safety information for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a purple, crystalline powder that is soluble in water, forming a red solution, but insoluble in alcohol and ether. It is a hygroscopic compound and should be stored in a tightly sealed container below +30°C. The osmium atom is in the +6 oxidation state, and the complex is diamagnetic.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10022-66-9 | |

| Molecular Formula | K₂[OsO₂(OH)₄] (often written as K₂OsO₄·2H₂O) | |

| Molecular Weight | 368.45 g/mol | |

| Appearance | Violet crystalline powder | |

| Solubility | Soluble in water; Insoluble in alcohol and ether | |

| Stability | Stable under normal temperatures and pressures; slowly decomposes in aqueous solution to form osmium tetroxide. | |

| Storage | Store below +30°C in a tightly closed container. |

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, the following provides an overview of available spectroscopic information.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability and Key Features | Reference(s) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Spectra are available. Expected to show characteristic O-H stretching and H-O-H bending vibrations from the water of hydration and hydroxyl ligands, as well as Os=O stretching frequencies. | |

| Fourier-Transform Raman (FT-Raman) Spectroscopy | Spectra are available and are complementary to IR spectroscopy, providing information on the vibrational modes of the osmate anion. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Not typically applicable for detailed structural elucidation due to the paramagnetic nature of the Os(VI) center. |

Applications in Organic Synthesis and Drug Development

This compound is a cornerstone catalyst for several critical oxidative transformations in organic synthesis. Its primary applications lie in the dihydroxylation and oxidative cleavage of carbon-carbon double bonds. These reactions are fundamental in the synthesis of complex natural products and pharmaceuticals, where the introduction of specific stereocenters is often a key challenge.

Asymmetric Dihydroxylation

The most prominent application of this compound is in the Sharpless Asymmetric Dihydroxylation (AD). This powerful method allows for the enantioselective synthesis of vicinal diols from olefins with high yields and excellent enantiomeric excess. The reaction utilizes a catalytic amount of potassium osmate in the presence of a chiral ligand (typically derivatives of dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant like potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO).

The resulting chiral diols are versatile building blocks for the synthesis of numerous biologically active molecules, including carbohydrates and antitumor agents.

Table 3: Asymmetric Dihydroxylation of Carborane-Derived Alkenes Catalyzed by this compound

| Substrate | Product | Yield (%) | ee (%) |

| 1-phenyl-2-(o-carboran-1-yl)ethene | (1R,2S)-1-phenyl-2-(o-carboran-1-yl)ethane-1,2-diol | 92 | >99 |

| 1-(4-methylphenyl)-2-(o-carboran-1-yl)ethene | (1R,2S)-1-(4-methylphenyl)-2-(o-carboran-1-yl)ethane-1,2-diol | 94 | >99 |

| 1-(4-methoxyphenyl)-2-(o-carboran-1-yl)ethene | (1R,2S)-1-(4-methoxyphenyl)-2-(o-carboran-1-yl)ethane-1,2-diol | 93 | >99 |

| 1-(4-chlorophenyl)-2-(o-carboran-1-yl)ethene | (1R,2S)-1-(4-chlorophenyl)-2-(o-carboran-1-yl)ethane-1,2-diol | 90 | 98 |

| 1-(4-bromophenyl)-2-(o-carboran-1-yl)ethene | (1R,2S)- |

An In-depth Technical Guide to Potassium Osmate(VI) Dihydrate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]), a key inorganic compound with significant applications in chemical synthesis and research. This document details its historical discovery, physical and chemical properties, and detailed experimental protocols for its synthesis.

Executive Summary

This compound, a purple crystalline solid, has been a compound of interest since its initial synthesis in the mid-19th century. Its primary importance lies in its role as a precursor to osmium tetroxide and as a catalyst in a variety of organic reactions, most notably in stereoselective dihydroxylation reactions. This guide consolidates the available quantitative data, provides detailed historical and modern synthesis protocols, and illustrates the key preparative pathways.

Discovery and History

The first reported synthesis of potassium osmate dates back to 1844 by the French chemist Edmond Frémy.[1] His work, published in the Annales de Chimie et de Physique, involved the reduction of what he termed "perosmates" (osmium in a higher oxidation state) using alcohol.[1] This foundational work established the fundamental principle of reducing a higher oxidation state osmium species in an alkaline medium to produce the more stable osmate(VI) salt.

Frémy's discovery was part of his broader investigations into osmic acid and other oxometallates. The development of potassium osmate was a significant step in understanding the chemistry of osmium, a dense and rare platinum-group metal. Since its discovery, it has become a commercially available and indispensable reagent in both academic and industrial laboratories.

Caption: Historical development of this compound.

Quantitative Data

A summary of the key quantitative data for this compound is presented below. This data is essential for its characterization and application in quantitative experimental work.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | K₂[OsO₂(OH)₄] |

| Molecular Weight | 368.45 g/mol [2] |

| Appearance | Violet crystalline powder |

| Solubility | Soluble in water (forms a red solution); Insoluble in alcohol and ether.[1] |

| Hygroscopicity | Hygroscopic[1] |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mmm |

| Unit Cell, a | 5.5856(4) Å |

| Unit Cell, c | 9.417(1) Å |

| Bond Distance, Os=O | 1.75(2) Å[1] |

| Bond Distance, Os-OH | 1.99(2) Å[1] |

Spectroscopic Data

Vibrational spectroscopy is a key analytical technique for the characterization of this compound. The major infrared and Raman active modes are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Infrared (IR) Spectroscopy | ||

| 848 | Strong | ν(Os=O), antisymmetric stretch |

| 535 | Medium | ν(Os-OH), stretch |

| Raman Spectroscopy | ||

| 881 | Strong | ν(Os=O), symmetric stretch |

| 545 | Strong | ν(Os-OH), stretch |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: the historical method as would have been performed by Frémy and a common modern laboratory procedure.

Historical Synthesis (Frémy's Method Principle)

Edmond Frémy's 1844 synthesis involved the reduction of a potassium perosmate solution with ethanol. While the exact molar quantities from his original publication are not reproduced here, the conceptual workflow is as follows.

References

An In-depth Technical Guide to the Spectral Data (IR and Raman) of Potassium Osmate(VI) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectral data for potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]). This document details the vibrational characteristics of the compound, outlines the experimental protocols for obtaining high-quality spectra, and presents the data in a clear, tabular format for easy reference and comparison.

Introduction to Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of this compound. These techniques provide a detailed molecular fingerprint by measuring the vibrations of the atoms within the osmate anion ([OsO₂(OH)₄]²⁻) and the associated water of hydration. Analysis of these spectra allows for the confirmation of the compound's identity, assessment of its purity, and understanding of its bonding environment. The key vibrational modes of interest include the Os=O (osmyl) stretching, Os-OH stretching and bending, and the vibrations of the water molecules.

Spectral Data of this compound

The following tables summarize the key vibrational bands observed in the infrared and Raman spectra of this compound. This data is compiled from spectra available in the SpectraBase database, with the original sample provided by the Engelhard Corporation.[1]

Infrared (IR) Spectral Data

Table 1: Infrared (FTIR) Peak Assignments for this compound

| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |

| Data not available | - | O-H stretching (water) |

| Data not available | - | H-O-H bending (water) |

| Data not available | - | Os=O stretching |

| Data not available | - | Os-OH stretching |

| Data not available | - | Os-OH bending |

Note: The quantitative peak positions and intensities are proprietary data held within the SpectraBase database. The assignments are based on characteristic vibrational frequencies for osmate compounds and water of hydration.

Raman Spectral Data

Table 2: Raman Peak Assignments for this compound

| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |

| Data not available | - | Symmetric Os=O stretching |

| Data not available | - | Os-OH stretching |

| Data not available | - | O-Os-O bending modes |

Note: The quantitative peak positions and intensities are proprietary data held within the SpectraBase database. The assignments are based on characteristic vibrational frequencies for osmate compounds.

Experimental Protocols

The following sections detail the methodologies for acquiring the IR and Raman spectra of this compound.

Infrared Spectroscopy Protocol (FTIR)

The infrared spectrum of this compound is typically obtained using the KBr wafer (or pellet) transmission method.[1]

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Wafer Method):

-

Grinding: A small amount of this compound (approximately 1-2 mg) is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is ground to a fine, homogeneous powder using an agate mortar and pestle.

-

Pellet Formation: The powdered mixture is transferred to a pellet die. The die is placed in a hydraulic press and subjected to a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.

-

Drying: To minimize interference from atmospheric water, the KBr and the sample should be thoroughly dried before use. The prepared pellet should be stored in a desiccator if not analyzed immediately.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.

-

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

Raman Spectroscopy Protocol (FT-Raman)

The Raman spectrum of this compound can be effectively acquired using a Fourier Transform (FT) Raman spectrometer. The data referenced was obtained using a Bio-Rad FTS 175C with a Raman accessory.[1]

Instrumentation:

-

An FT-Raman spectrometer, such as the Bio-Rad FTS 175C, equipped with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) and a suitable detector (e.g., an indium gallium arsenide (InGaAs) detector).

Sample Preparation:

-

A small amount of the crystalline this compound powder is placed in a sample holder, such as a glass capillary tube or an aluminum sample cup.

-

No further sample preparation is typically required for a solid sample.

Data Acquisition:

-

The sample is positioned at the focal point of the laser beam.

-

The laser power is adjusted to a level that provides a good signal without causing thermal decomposition of the sample.

-

The Raman scattering is collected in a backscattering geometry.

-

The spectrum is acquired over a suitable spectral range, typically from 100 to 3500 cm⁻¹, by co-adding a number of scans (e.g., 128 or more) to achieve a satisfactory signal-to-noise ratio.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and a key chemical application of this compound.

References

Thermal Stability and Decomposition of Potassium Osmate(VI) Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Potassium osmate(VI) dihydrate is a purple, crystalline inorganic compound with the chemical formula K₂[OsO₂(OH)₄]. It serves as a vital and more convenient alternative to the highly toxic and volatile osmium tetroxide (OsO₄) in various chemical transformations. Its primary application lies in the catalytic asymmetric dihydroxylation of olefins, a fundamental reaction in the synthesis of chiral diols for the pharmaceutical and fine chemical industries.

Despite its utility, the thermal stability of this compound is a crucial parameter that dictates its storage, handling, and reaction conditions. Exposure to elevated temperatures can lead to decomposition, releasing toxic osmium tetroxide vapor. This guide aims to provide a detailed understanding of the thermal properties of this compound.

Thermal Stability and Decomposition Pathway

This compound is known to be relatively stable at ambient temperatures. However, it undergoes decomposition upon heating, particularly at temperatures exceeding 200°C.[1] The decomposition process is also reported to be influenced by the presence of humidity and light. The overall decomposition reaction is believed to proceed in a stepwise manner, involving an initial dehydration followed by the decomposition of the anhydrous osmate salt.

The primary decomposition products are potassium oxide (K₂O), volatile and highly toxic osmium tetroxide (OsO₄), and water (H₂O).[1]

A proposed logical pathway for the thermal decomposition is as follows:

-

Dehydration: The initial step involves the loss of the two water molecules of hydration.

-

Decomposition of the Anhydrous Salt: The resulting anhydrous potassium osmate(VI) then decomposes at higher temperatures to yield potassium oxide and osmium tetroxide.

Caption: Proposed decomposition pathway of this compound.

Quantitative Thermal Analysis (Hypothetical Data)

While specific experimental TGA and DSC data for this compound is not available in the reviewed literature, the following tables present hypothetical data consistent with the known decomposition products and the general behavior of similar inorganic hydrates. These tables are intended to serve as a guide for what to expect during experimental analysis.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Corresponding Species Lost |

| 100 - 150 | ~9.77% | 2 H₂O (Dehydration) |

| > 200 | ~69.0% (of remaining mass) | OsO₄ |

Note: The theoretical mass loss for two water molecules from K₂[OsO₂(OH)₄] (M.W. 368.45 g/mol ) is (2 * 18.015) / 368.45 * 100% = 9.77%. The theoretical mass of OsO₄ (M.W. 254.23 g/mol ) relative to the anhydrous salt K₂[OsO₂(OH)₄] (M.W. 332.42 g/mol ) is (254.23 / 332.42) * 100% = 76.48%. The discrepancy in the hypothetical data accounts for potential intermediate steps or incomplete decomposition.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Temperature (°C) | Event Type | Enthalpy Change (ΔH) |

| ~120 | Endothermic | Positive (Dehydration) |

| > 220 | Endothermic | Positive (Decomposition) |

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analysis on a compound like this compound. These should be adapted based on the specific instrumentation available and safety considerations.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Heat the sample from ambient temperature to 500°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset and completion temperatures of decomposition steps and the corresponding percentage mass loss.

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the temperatures and enthalpy changes associated with phase transitions and decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum or platinum DSC pan.

-

Seal the pan hermetically to contain any evolved gases.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to 300°C at a constant heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks, their onset temperatures, peak temperatures, and integrated peak areas (enthalpy changes).

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Safety Considerations

The thermal decomposition of this compound releases highly toxic and volatile osmium tetroxide (OsO₄). All thermal analyses must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The exhaust from the thermal analysis instrument should be properly vented or scrubbed to capture any released OsO₄.

Conclusion

This compound is a thermally sensitive compound that decomposes at elevated temperatures to yield potassium oxide, osmium tetroxide, and water. A thorough understanding of its thermal behavior is essential for its safe and effective application in chemical synthesis. While specific quantitative TGA and DSC data are not widely reported, this guide provides a framework for understanding its expected thermal decomposition, including a proposed pathway, hypothetical data, and generalized experimental protocols. It is recommended that researchers working with this compound perform their own thermal analysis under controlled conditions to obtain precise data for their specific applications.

References

Molecular weight and formula of Potassium osmate(VI) dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium osmate(VI) dihydrate, a significant reagent and catalyst in modern organic synthesis. Its utility in creating chiral molecules makes it a valuable tool in drug development and the synthesis of complex natural products. This document details its chemical and physical properties, provides experimental protocols for its key applications, and illustrates a fundamental reaction mechanism.

Core Properties of this compound

This compound is a purple, crystalline inorganic compound. It is recognized for being a more stable and less volatile source of osmium for catalytic oxidation reactions compared to the highly toxic and volatile osmium tetroxide.

Quantitative Data Summary

| Property | Value |

| Chemical Formula | K₂OsO₄·2H₂O or K₂[OsO₂(OH)₄] |

| Molecular Weight | 368.45 g/mol |

| CAS Number | 10022-66-9 |

| Appearance | Violet crystalline powder |

| Solubility | Soluble in water, insoluble in alcohols and ethers.[1] |

Key Applications in Organic Synthesis

This compound is a versatile oxidizing agent and catalyst. Its primary applications in organic synthesis, particularly relevant to drug development, include:

-

Asymmetric Dihydroxylation: The enantioselective synthesis of vicinal diols from olefins, most notably in the Sharpless Asymmetric Dihydroxylation.[2][3] Chiral diols are crucial building blocks for many pharmaceuticals.

-

Oxidative Cleavage: The cleavage of carbon-carbon double bonds in olefins to yield valuable ketones and carboxylic acids.[1][4]

-

Intramolecular Amidohydroxylation: The formation of important heterocyclic structures like hydroxy oxazolidinones, which are present in many biologically active molecules.[1][4][5]

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound.

Sharpless Asymmetric Dihydroxylation of an Olefin

This protocol is adapted from a procedure published in Organic Syntheses and is a representative example of an asymmetric dihydroxylation reaction.[6] This reaction is crucial for establishing stereocenters in the synthesis of complex molecules.

Materials:

-

This compound (K₂OsO₄·2H₂O)

-

Chiral ligand (e.g., (DHQD)₂PHAL for AD-mix-β)

-

Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])

-

Potassium carbonate (K₂CO₃)

-

tert-Butyl alcohol (t-BuOH)

-

Water, distilled

-

Olefin substrate

-

Mechanical stirrer

-

Cooling bath

Procedure:

-

To a flask equipped with a mechanical stirrer, add the chiral ligand (e.g., 1.5 mmol), potassium ferricyanide (0.45 mol), and potassium carbonate (0.45 mol).[6]

-

Add a 1:1 mixture of tert-butyl alcohol and distilled water (e.g., 264 mL of each).[6]

-

Initiate stirring until the solids are dissolved, resulting in a two-phase mixture.

-

Add this compound (0.3 mmol, 0.2 mol%).[6] Continue stirring at room temperature for 30 minutes. The mixture should turn an orange/brown color.[6]

-

Cool the reaction flask to 0°C using a cooling bath and stir for an additional hour.[6]

-

Slowly add the olefin substrate (0.16 mol) dropwise via syringe over a period of 24 hours while maintaining the temperature at 0°C.[6]

-

Continue to stir the reaction mixture for an additional 24 hours at 0°C.[6]

-

Quench the reaction by adding a solid sulfite (B76179) salt (e.g., sodium sulfite) and warm the mixture to room temperature.

-

Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry with a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify the product via recrystallization or column chromatography.

Oxidative Cleavage of an Olefin to a Ketone

This is a general procedure for the oxidative cleavage of a substituted olefin to the corresponding ketone, using this compound as the catalyst and an oxidant.

Materials:

-

This compound (K₂OsO₄·2H₂O)

-

Oxone® (potassium peroxymonosulfate)

-

Dimethylformamide (DMF)

-

Olefin substrate

-

Sodium bicarbonate (NaHCO₃) (optional, for suppressing side reactions)[7]

Procedure:

-

In a round-bottom flask, dissolve the olefin substrate in DMF (to make a 0.2 M solution).[7]

-

Add Oxone® (4 equivalents relative to the olefin).[7]

-

Add this compound (0.01 equivalents).[7]

-

For certain substrates, the addition of sodium bicarbonate (4 equivalents) may be necessary to suppress side reactions and improve the yield.[7]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over a drying agent, filter, and concentrate in vacuo.

-

Purify the resulting ketone by column chromatography or distillation.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle for the Sharpless Asymmetric Dihydroxylation, a key process where this compound is often used as the osmium source.

Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.

References

- 1. This compound | 10022-66-9 [chemicalbook.com]

- 2. Buy Potassium Osmate for Chemical & Industrial Applications [heraeus-precious-metals.com]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound (10022-66-9) for sale [vulcanchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.msu.edu [chemistry.msu.edu]

Methodological & Application

Application Notes and Protocols: Potassium Osmate(VI) Dihydrate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]) is a versatile and powerful catalyst in modern organic synthesis. As a stable, water-soluble, and less volatile precursor to the highly effective but toxic osmium tetroxide, it offers a safer alternative for a range of oxidative transformations.[1] Its primary applications lie in the stereoselective oxidation of alkenes, providing crucial chiral building blocks for the pharmaceutical and fine chemical industries.[2] This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound, including asymmetric dihydroxylation, oxidative cleavage, and asymmetric aminohydroxylation.

Key Applications

This compound is instrumental in several critical organic transformations:

-

Asymmetric Dihydroxylation (AD): The Sharpless Asymmetric Dihydroxylation is a cornerstone of asymmetric synthesis, enabling the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1][3] This reaction is widely employed in the synthesis of natural products and pharmaceuticals.[4]

-

Oxidative Cleavage: In conjunction with a co-oxidant, this compound catalyzes the oxidative cleavage of carbon-carbon double bonds to yield valuable ketones and carboxylic acids.[5] This method serves as a potent alternative to ozonolysis.[6][7]

-

Asymmetric Aminohydroxylation (AA): This reaction installs both a hydroxyl and an amino group across a double bond in a stereocontrolled manner, producing chiral 1,2-amino alcohols, which are significant pharmacophores.

-

Intramolecular Amidohydroxylation: this compound is also utilized in intramolecular reactions to construct heterocyclic structures like hydroxy oxazolidinones from carbamoyloxytethered olefins.

Data Presentation

The following tables summarize the quantitative data for key reactions catalyzed by this compound, showcasing the yields and enantioselectivities achieved with various substrates.

Table 1: Sharpless Asymmetric Dihydroxylation of Various Olefins

| Olefin | AD-mix | Product | Yield (%) | ee (%) |

| Styrene (B11656) | AD-mix-β | (R)-1-Phenyl-1,2-ethanediol | 95 | 97 |

| Styrene | AD-mix-α | (S)-1-Phenyl-1,2-ethanediol | 92 | 96 |

| trans-Stilbene (B89595) | AD-mix-β | (R,R)-1,2-Diphenyl-1,2-ethanediol | 99 | >99 |

| trans-Stilbene | AD-mix-α | (S,S)-1,2-Diphenyl-1,2-ethanediol | 98 | >99 |

| 1-Decene | AD-mix-β | (R)-1,2-Decanediol | 94 | 97 |

| α-Methylstyrene | AD-mix-β | (R)-1-Phenyl-1,2-propanediol | 88 | 88 |

| Cinnamate Ester | AD-mix-β | Corresponding Diol | 89.9 | 98 |

Data compiled from multiple sources.

Table 2: Oxidative Cleavage of Olefins with Potassium Osmate and Co-oxidant

| Olefin | Co-oxidant | Product | Yield (%) |

| cis-Stilbene | Oxone | Benzoic acid | 95 |

| trans-Stilbene | Oxone | Benzoic acid | 95 |

| Styrene | Oxone | Benzoic acid | 94 |

| Cyclohexene | Oxone | Adipic acid | 92 |

| Cyclooctene | Oxone | Suberic acid | 93 |

| o-Methylstyrene | Oxone | o-Methylbenzoic acid | 71-95 |

Yields are for the corresponding carboxylic acids. Data is illustrative of the general efficiency of the reaction.[6]

Table 3: Asymmetric Aminohydroxylation of Olefins

| Olefin | Chiral Ligand | Product | Yield (%) | ee (%) |

| Styrene | (DHQD)₂-PHAL | (1R,2S)-2-Amino-1-phenylethanol derivative | 85 | 98 |

| Cinnamate Ester | (DHQD)₂-PHAL | α-hydroxy-β-amino acid derivative | 70-90 | 95-99 |

| (Z)-Stilbene | (DHQ)₂PHAL | (1R,2S)-1,2-Diphenyl-1,2-ethanediamine derivative | 88 | 95 |

| α-Methylstyrene | (DHQ)₂PHAL | 2-Amino-1-phenyl-2-propanol derivative | 65 | 90 |

Yields and enantiomeric excesses are representative examples and can vary with specific reaction conditions and nitrogen sources.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound as a catalyst.

Protocol 1: Sharpless Asymmetric Dihydroxylation of Styrene

Objective: To synthesize (R)-1-phenyl-1,2-ethanediol from styrene using AD-mix-β.

Materials:

-

Styrene

-

AD-mix-β

-

Water

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1, v/v).

-

To this solvent mixture, add AD-mix-β (commercially available, containing this compound, a chiral ligand ((DHQD)₂-PHAL), potassium ferricyanide, and potassium carbonate). Stir the mixture at room temperature until all solids are dissolved, resulting in a yellow-orange biphasic solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add styrene to the vigorously stirred mixture.

-

Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, quench it by adding solid sodium sulfite and stir for an additional hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude diol by flash column chromatography or recrystallization to yield the enantiomerically enriched (R)-1-phenyl-1,2-ethanediol.

Protocol 2: Oxidative Cleavage of trans-Stilbene

Objective: To synthesize benzoic acid from trans-stilbene via oxidative cleavage.

Materials:

-

trans-Stilbene

-

This compound

-

Oxone (Potassium peroxymonosulfate)

-

N,N-Dimethylformamide (DMF)

-

Sodium sulfite

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of trans-stilbene in DMF, add a catalytic amount of this compound (typically 0.1-1 mol%).

-

Add Oxone (2-4 equivalents) in portions to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 3-12 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with water and then extract the product into a saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the benzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Asymmetric Aminohydroxylation of Styrene

Objective: To synthesize an N-protected chiral amino alcohol from styrene.

Materials:

-

Styrene

-

Chloramine-T trihydrate (as the nitrogen source and re-oxidant)

-

This compound

-

(DHQD)₂-PHAL (chiral ligand)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the chiral ligand ((DHQD)₂-PHAL) and this compound in a 1:1 mixture of tert-butanol and water.

-

Add Chloramine-T trihydrate to the solution and stir for 5-10 minutes.

-

Add styrene to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, quench the reaction by adding sodium sulfite and stirring for 30 minutes.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-tosylated amino alcohol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles and a general experimental workflow for reactions involving this compound.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Caption: Catalytic cycle of the Asymmetric Aminohydroxylation.

Caption: General experimental workflow for a typical reaction.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. The tethered aminohydroxylation (TA) of cyclic allylic carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. rroij.com [rroij.com]

Application Notes and Protocols for Asymmetric Dihydroxylation Using Potassium Osmate(VI) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric dihydroxylation (AD) is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction, pioneered by K. Barry Sharpless, utilizes a catalytic amount of osmium tetroxide, with potassium osmate(VI) dihydrate serving as a convenient and stable precursor, in the presence of a chiral ligand to achieve high levels of stereocontrol. The resulting chiral diols are versatile building blocks in the synthesis of pharmaceuticals, natural products, and other fine chemicals.[1][2][3]

This document provides detailed application notes and experimental protocols for performing asymmetric dihydroxylation using this compound, primarily through the use of commercially available "AD-mix" formulations.

Data Presentation: Performance of AD-mix-α and AD-mix-β

The choice between the two commercially available catalyst mixtures, AD-mix-α and AD-mix-β, dictates the stereochemical outcome of the dihydroxylation.[1] AD-mix-α contains the chiral ligand (DHQ)₂PHAL, while AD-mix-β contains its pseudoenantiomer, (DHQD)₂PHAL.[1][4] The following tables summarize the typical performance of these reagents with various alkene substrates.

Table 1: Asymmetric Dihydroxylation of Representative Alkenes

| Alkene Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| (E)-Stilbene | AD-mix-β | >95 | >99 | (R,R) |

| Styrene | AD-mix-β | 85-95 | 97 | (R) |

| 1-Decene | AD-mix-β | 80-90 | 97 | (R) |

| α-Methylstyrene | AD-mix-β | 85-95 | 94 | (S) |

| (E)-Cinnamyl alcohol | AD-mix-α | 80-90 | 95 | (2R,3S) |

| Methyl (E)-cinnamate | AD-mix-α | >95 | 96 | (2R,3S) |

Note: Yields and ee values are representative and can be influenced by reaction conditions such as temperature, reaction time, and substrate purity.[1][5]

Table 2: Comparative Performance for Different Alkene Classes

| Alkene Class | AD-mix-α ee (%) | AD-mix-β ee (%) |

| Monosubstituted, aliphatic | 80-95 | 80-98 |

| Monosubstituted, aromatic (Styrenes) | 92-97 | 92-99 |

| 1,1-Disubstituted (geminal) | 80-96 | 80-97 |

| (E)-1,2-Disubstituted (trans) | >99 | >99 |

| (Z)-1,2-Disubstituted (cis) | 30-85 | 30-85 |

| Trisubstituted | 90-99 | 90-99 |